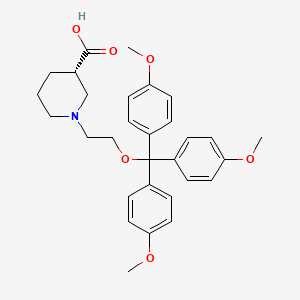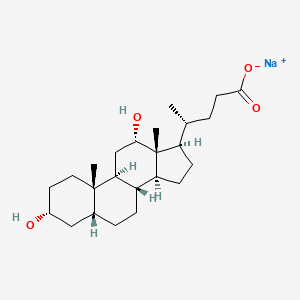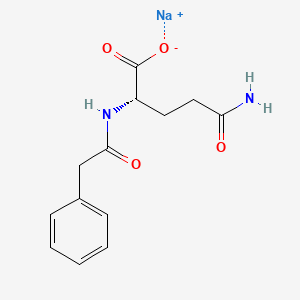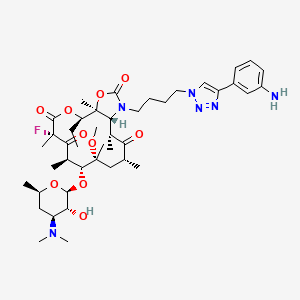
Unii-G9Z22EU5FK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SRX-251 is a small molecule drug that acts as a vasopressin V1a receptor antagonist. It has been investigated for its potential therapeutic applications, particularly in the treatment of primary dysmenorrhea and aggression .
Preparation Methods
The synthesis of SRX-251 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of specific molecular structures necessary for its activity as a vasopressin V1a receptor antagonist .
Chemical Reactions Analysis
SRX-251 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions of vasopressin V1a receptor antagonists.
Biology: It is used in research to understand the role of vasopressin V1a receptors in physiological processes.
Medicine: SRX-251 has been investigated for its potential therapeutic effects in treating primary dysmenorrhea and aggression. .
Mechanism of Action
SRX-251 exerts its effects by selectively binding to and antagonizing vasopressin V1a receptors. This action inhibits the physiological effects mediated by these receptors, such as vasoconstriction and water retention. The molecular targets and pathways involved include the vasopressin V1a receptor and associated signaling pathways .
Comparison with Similar Compounds
SRX-251 is unique in its high selectivity and affinity for vasopressin V1a receptors. Similar compounds include:
SRX-246: Another vasopressin V1a receptor antagonist with similar properties.
Relcovaptan: A non-peptide vasopressin V1a receptor antagonist used in the treatment of Raynaud’s phenomenon.
Conivaptan: A dual vasopressin V1a and V2 receptor antagonist used in the treatment of hyponatremia.
Compared to these compounds, SRX-251 is distinguished by its specific application in treating primary dysmenorrhea and aggression, as well as its unique chemical structure .
Properties
CAS No. |
512784-94-0 |
|---|---|
Molecular Formula |
C43H48F3N5O5 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
(2R)-N-methyl-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-4-(4-piperidin-1-ylpiperidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C43H48F3N5O5/c1-47(28-31-14-11-17-33(26-31)43(44,45)46)40(53)36(27-38(52)49-24-20-34(21-25-49)48-22-9-4-10-23-48)50-35(19-18-30-12-5-2-6-13-30)39(41(50)54)51-37(29-56-42(51)55)32-15-7-3-8-16-32/h2-3,5-8,11-19,26,34-37,39H,4,9-10,20-25,27-29H2,1H3/b19-18+/t35-,36-,37-,39+/m1/s1 |
InChI Key |
GOQPVIZMGXUXOL-GRLAPFOSSA-N |
SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 |
Isomeric SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRX 251; SRX-251; SRX251 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)









